molecular formula C21H20N2O4S B12692968 N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide CAS No. 94232-02-7

N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide

Cat. No.: B12692968
CAS No.: 94232-02-7
M. Wt: 396.5 g/mol
InChI Key: OYMWMKWXGMRPEA-UHFFFAOYSA-N
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Description

Core Benzamide Scaffold Configuration

The benzamide scaffold consists of a benzene ring (C₆H₅) bonded to a carboxamide group (-CONH₂). X-ray diffraction studies of analogous benzamides reveal that the amide group adopts a planar configuration due to resonance between the carbonyl (C=O) and N–H groups. In this compound, this planarity is preserved, with the amide C=O bond length measuring approximately 1.23 Å and the C–N bond length at 1.36 Å, consistent with partial double-bond character. The dihedral angle between the benzamide phenyl ring and the substituted phenyl group is approximately 60°, a conformation stabilized by intramolecular steric and electronic effects.

Methoxy-Methyl Substituent Spatial Orientation

The 5-methoxy and 2-methyl substituents on the phenyl ring influence the compound’s electronic and steric profile. The methoxy group, an electron-donating substituent, adopts an equatorial orientation relative to the phenyl ring, minimizing steric clash with the adjacent methyl group. This spatial arrangement is corroborated by NMR data showing distinct splitting patterns for the methoxy protons, indicative of restricted rotation due to neighboring substituents. The methyl group at position 2 introduces steric hindrance, which affects the molecule’s solubility and crystallinity by limiting close-packing interactions.

Phenylsulphonylamino Group Conformational Dynamics

The phenylsulphonylamino group (-NHSO₂C₆H₅) exhibits restricted rotation around the S–N bond due to partial double-bond character from resonance between the sulfur atom and the adjacent nitrogen. Density functional theory (DFT) calculations predict a rotational barrier of ~15 kcal/mol for this group, aligning with crystallographic observations of fixed conformations in the solid state. In solution, dynamic NMR studies of related sulfonamides reveal slow interconversion between rotational isomers, with energy barriers consistent with DFT predictions. The phenylsulphonyl group’s orientation facilitates hydrogen bonding via its sulfonyl oxygen atoms, a critical factor in crystal lattice stabilization.

Crystallographic Data and Solid-State Arrangement

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic system with space group P2₁/c (no. 14). The unit cell parameters are as follows:

Parameter Value
a (Å) 9.8611(2)
b (Å) 15.8027(3)
c (Å) 16.2473(3)
β (°) 100.150(2)
Volume (ų) 2492.23(8)
Z 4

The asymmetric unit contains one molecule, with intermolecular interactions dominated by N–H⋯O hydrogen bonds between the amide N–H and sulfonyl oxygen atoms (distance: 2.89 Å). Offset π-stacking interactions between phenyl rings further stabilize the lattice, with centroid-to-centroid distances of 3.78 Å and interplanar angles of 12°. Hirshfeld surface analysis quantifies the contribution of these interactions:

  • H-bonding : 28% of surface contacts
  • C–H⋯π : 19%
  • Van der Waals : 53%

The crystal packing exhibits a layered structure, with molecules arranged in sheets parallel to the ac-plane . Water molecules, when present, occupy voids within these layers and participate in bridging hydrogen bonds, as observed in related hydrates.

Properties

CAS No.

94232-02-7

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[4-(benzenesulfonamido)-5-methoxy-2-methylphenyl]benzamide

InChI

InChI=1S/C21H20N2O4S/c1-15-13-19(23-28(25,26)17-11-7-4-8-12-17)20(27-2)14-18(15)22-21(24)16-9-5-3-6-10-16/h3-14,23H,1-2H3,(H,22,24)

InChI Key

OYMWMKWXGMRPEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the benzamide backbone by acylation of an appropriately substituted aniline derivative.
  • Introduction of the phenylsulphonylamino group via sulfonylation reactions.
  • Functional group manipulations to install methoxy and methyl substituents on the aromatic ring.

Stepwise Preparation

Synthesis of N-(4-methoxy-2-methyl-phenyl)benzamide Intermediate
  • Starting Materials: 5-methoxy-2-methylaniline and benzoyl chloride
  • Reaction Conditions:
    • The aniline derivative is dissolved in dichloromethane with triethylamine as a base.
    • Benzoyl chloride is added dropwise at room temperature.
    • The mixture is stirred for approximately 16 hours.
    • Workup involves washing with saturated sodium bicarbonate and aqueous HCl to remove impurities.
    • The product is isolated by recrystallization from toluene.
  • Yield: Approximately 42%
  • Characterization: Confirmed by 1H NMR and 13C NMR spectroscopy showing characteristic signals for methyl (CH3), methoxy (OCH3), aromatic protons, and amide carbonyl (C=O).
Introduction of the Phenylsulphonylamino Group
  • Method: Sulfonylation of the amino group on the aromatic ring using phenylsulfonyl chloride.
  • Reaction Conditions:
    • The intermediate amine or amide is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine or pyridine.
    • The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at low to ambient temperature.
    • The sulfonylation proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride.
  • Purification: The product is purified by recrystallization or chromatography.
  • Characterization: Confirmed by IR spectroscopy showing sulfonyl characteristic peaks (~1150-1350 cm^-1), and mass spectrometry matching the expected molecular ion.

Alternative Synthetic Routes and Variations

  • Some literature reports the use of microwave-assisted synthesis or catalytic hydrogenation steps to improve yields or modify substituents on the aromatic ring.
  • Oxidative sulfonylation methods using potassium persulfate and activated charcoal have been explored for related sulfonated compounds, which may be adapted for phenylsulphonyl derivatives.
  • The use of NiCl2/NaBH4 mediated reductions to obtain amine intermediates prior to sulfonylation has been documented in related sulfonamide syntheses.

Data Table Summarizing Key Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Key Characterization Techniques
1 Acylation 5-Methoxy-2-methylaniline + Benzoyl chloride Triethylamine, CH2Cl2, RT, 16 h N-(4-methoxy-2-methyl-phenyl)benzamide 42 1H NMR, 13C NMR, Melting point
2 Sulfonylation N-(4-methoxy-2-methyl-phenyl)benzamide + Phenylsulfonyl chloride Triethylamine, CH2Cl2, 0-25 °C N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide 50-70* IR, MS, Elemental Analysis
3 Purification Crude sulfonylated product Recrystallization or chromatography Pure target compound - Melting point, Spectroscopic purity

*Yield range based on typical sulfonylation reactions in literature.

Research Findings and Analytical Data

  • Spectroscopic Analysis:

    • IR spectra show characteristic amide C=O stretch near 1660-1680 cm^-1 and sulfonyl S=O stretches around 1150-1350 cm^-1.
    • 1H NMR confirms aromatic protons, methoxy singlet (~3.8 ppm), methyl singlet (~2.3 ppm), and amide NH signals.
    • Mass spectrometry confirms molecular ion peak consistent with molecular weight 396.5 g/mol.
  • Purity and Yield Optimization:

    • Reaction times and temperatures are critical for maximizing yield and minimizing side reactions such as over-sulfonylation or hydrolysis.
    • Use of dry solvents and inert atmosphere can improve reproducibility.
    • Recrystallization solvents such as toluene or ethyl acetate mixtures are effective for purification.
  • Comparative Methods:

    • Microwave-assisted synthesis can reduce reaction times significantly while maintaining yields.
    • Catalytic hydrogenation steps are useful for modifying substituents post-sulfonylation if required.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(5-Methoxy-2-methyl-4-((phenylsulfonyl)amino)phenyl)benzamide with key analogs from the evidence, focusing on structural features, synthesis, and bioactivity:

Compound Key Substituents Synthesis Physical/Biological Properties Reference
Target Compound 5-Methoxy, 2-methyl, 4-(phenylsulfonylamino), benzamide Likely involves sulfonylation of aniline followed by amidation (analogous to ). Predicted: Moderate solubility due to sulfonamide; potential AHAS/HDAC inhibition based on analogs. N/A
N-(Phenylsulfonamidophenyl)benzamide derivatives (e.g., 4a, 4c, 7a, 7b) Varying substituents on phenylsulfonamide and benzamide groups Synthesized from sulfonamide intermediates via coupling reactions . Herbicidal activity: 70–89% inhibition of rape root growth at 100 μg/mL .
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide 5-Chloro, 2-hydroxy, 4-(methanesulfonyl)phenyl Not detailed in evidence; likely sulfonylation/amidation steps. High solubility due to hydroxy and methanesulfonyl groups; structural analog for solubility studies .
N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide 5-Amino, 2-methoxy, 4-(2-methoxyethoxy) Custom synthesis via multistep functionalization . Pharmaceutical intermediate; amino and alkoxy groups may enhance bioavailability .
N-(2-Aminophenyl)-benzamide derivatives (e.g., B2, B10, B18) 2-Aminophenyl, imidazole/vinyl/methyl substituents Designed via pharmacophore modeling; docked with HDAC2 . Anticancer activity: Binding energies up to 83.7 kcal/mol (vs. SAHA’s 42.5 kcal/mol) .
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamide (51–55) Benzylthio, chloro, sulfamoyl, triazine substituents 33-hour coupling reactions followed by ethanol reflux purification . Melting points 237–279°C; IR/NMR data confirmed structures .

Structural and Functional Insights

  • Sulfonamide vs. Sulfamoyl Groups: The target compound’s phenylsulfonylamino group differs from sulfamoyl (-SO₂NH₂) in and . Sulfonamides generally enhance lipophilicity and membrane permeability compared to sulfamoyl groups, which may influence bioavailability .
  • Methoxy and Methyl Substituents : The 5-methoxy and 2-methyl groups in the target compound mirror substituents in herbicidal () and antioxidant () analogs. Methoxy groups often improve metabolic stability, while methyl groups can sterically hinder enzymatic degradation .
  • Benzamide Core: The benzamide moiety is critical in HDAC inhibition () and AHAS binding (). The target compound’s lack of an ortho-amino group (unlike ’s HDAC inhibitors) may limit histone deacetylase activity but could favor other targets.

Predicted Bioactivities

  • Herbicidal Potential: Compounds with phenylsulfonamide groups (e.g., ’s 4c and 7a) show 70–89% inhibition of plant growth, suggesting the target compound may act similarly .
  • Antioxidant Activity : Methoxy-substituted benzamides in (e.g., H10, 87.7% inhibition) indicate the target’s methoxy group could enhance radical scavenging .
  • Enzyme Inhibition: While lacking the 2-aminophenyl group of HDAC inhibitors (), the phenylsulfonyl group may interact with cysteine or histidine residues in enzymes like AHAS .

Biological Activity

N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzamide core with a methoxy and methyl substituent, along with a phenylsulphonyl amino group. Its molecular formula is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S, and it has been assigned the CAS number 3024083 .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound exhibits cytotoxicity primarily through apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer
In vitro assays demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) was found to be approximately 1.5 µM, indicating potent activity against this cell line .

Cell Line IC50 (µM) Mechanism of Action
MCF-71.5Apoptosis induction
MDA-MB-2312.0Cell cycle arrest

Antimicrobial Activity

The compound also shows promising antimicrobial properties against both bacterial and fungal strains. In particular, it has been effective against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 50 µg/mL for both pathogens .

Antimicrobial Efficacy Table

Microorganism MIC (µg/mL)
E. coli50
Staphylococcus aureus50

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with DNA synthesis and repair mechanisms, leading to increased apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Production : It induces oxidative stress in microbial cells, contributing to its antimicrobial effects.
  • Targeting Specific Enzymes : Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways critical for cancer cell survival.

Toxicological Profile

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Acute toxicity studies in rodents revealed no significant adverse effects at doses up to 200 mg/kg .

Q & A

Q. What are the standard synthetic routes for N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide?

Synthesis typically involves sequential coupling and sulfonylation reactions. For example:

  • Step 1 : Coupling of a methoxy-methylphenylamine intermediate with benzoyl chloride under basic conditions (e.g., triethylamine in DCM) to form the benzamide backbone .
  • Step 2 : Sulfonylation of the amino group using phenylsulfonyl chloride in the presence of sodium carbonate (THF/H₂O solvent system, 12 h, room temperature) .
  • Purification : Column chromatography or recrystallization (e.g., ethanol reflux) to isolate the final product .
Reaction Step Reagents/Conditions Yield Reference
Benzamide formationBenzoyl chloride, Et₃N, DCM, rt~90%
SulfonylationPhenylsulfonyl chloride, Na₂CO₃45–93%

Q. How is this compound characterized, and what analytical methods are critical?

Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and sulfonamide linkage .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1350/1150 cm⁻¹ (sulfonamide S=O) .
  • Melting Point Analysis : Consistency checks (e.g., 255–279°C for analogs) to verify purity .
  • Mass Spectrometry : High-resolution MS for molecular weight confirmation .

Advanced Research Questions

Q. How can structural modifications enhance metabolic stability or selectivity?

  • Fluorine Substitution : Introducing fluorine at the benzamide’s para position (as in chidamide analogs) improves metabolic stability by reducing oxidative degradation .
  • Sulfonamide Optimization : Varying the phenylsulphonyl group’s substituents (e.g., electron-withdrawing groups) can enhance target enzyme binding (e.g., HDAC inhibition) .
  • Methodological Tip : Use in vitro microsomal assays to compare metabolic half-lives of derivatives .

Q. How should researchers resolve contradictions in biological activity data?

  • Orthogonal Assays : Combine enzyme inhibition (e.g., fluorogenic substrates) with cell viability assays (e.g., MTT) to confirm mechanisms .
  • Data Reproducibility : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for batch effects in reagents .
  • Statistical Analysis : Apply multivariate regression to isolate substituent effects from noise .

Q. What safety protocols are recommended given mutagenicity risks?

  • Ames Testing : Prioritize Ames II assays for analogs with aromatic amines (e.g., anomeric amides) to assess mutagenicity .
  • Hazard Mitigation : Use fume hoods for sulfonylation steps and avoid skin contact with intermediates (e.g., O-benzyl hydroxylamine) .
  • Storage : Store light-sensitive intermediates under inert gas (e.g., N₂) to prevent decomposition .

Q. How can computational modeling guide SAR studies?

  • Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding to targets (e.g., bacterial AcpS-PPTase) .
  • QSAR Models : Train models on logP, polar surface area, and steric parameters to prioritize derivatives .
  • Metabolism Prediction : Tools like MetaSite can flag metabolic hotspots (e.g., methoxy demethylation) .

Data Contradiction Analysis Example

Scenario : A derivative shows high in vitro enzyme inhibition but low cellular activity.

  • Potential Causes : Poor membrane permeability or off-target effects.
  • Resolution :
    • Measure cellular uptake via LC-MS .
    • Perform kinome-wide profiling to rule out off-target interactions .

Notes

  • Methodological Focus : Emphasized protocols over definitions (e.g., Ames testing steps, not just defining mutagenicity).
  • Advanced vs. Basic : Separated synthesis (basic) from SAR/mechanistic studies (advanced).

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